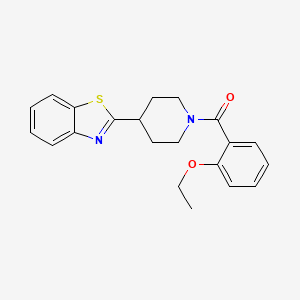
Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) is a complex organic compound that features a piperidine ring substituted with a benzothiazole group and an ethoxybenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation.
Introduction of the Benzothiazole Group: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the piperidine intermediate.
Attachment of the Ethoxybenzoyl Group: The final step involves the acylation of the piperidine nitrogen with an ethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction reactions can target the benzothiazole or the ethoxybenzoyl groups, leading to the formation of amines or alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiazole group can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine, 4-(2-benzothiazolyl)-1-(2-methoxybenzoyl): Similar structure but with a methoxy group instead of an ethoxy group.
Piperidine, 4-(2-benzothiazolyl)-1-(2-chlorobenzoyl): Contains a chlorobenzoyl group instead of an ethoxybenzoyl group.
Uniqueness
Piperidine, 4-(2-benzothiazolyl)-1-(2-ethoxybenzoyl)-(9CI) is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are desirable.
Propriétés
Formule moléculaire |
C21H22N2O2S |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22N2O2S/c1-2-25-18-9-5-3-7-16(18)21(24)23-13-11-15(12-14-23)20-22-17-8-4-6-10-19(17)26-20/h3-10,15H,2,11-14H2,1H3 |
Clé InChI |
QFNMQZAPGSPFOX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11295412.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11295413.png)
![trans-4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11295421.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}cyclopentanamine](/img/structure/B11295422.png)
![2-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11295424.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11295427.png)

![N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11295439.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B11295449.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11295471.png)
![N'-[(4-Chlorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-YL)-2-(pyridin-3-YL)ethyl]ethanediamide](/img/structure/B11295482.png)
![2-[1-(3-methoxyphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11295485.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11295492.png)
![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11295495.png)
